molecular formula C11H11BrO2 B1610375 Ethyl 2-(4-bromophenyl)acrylate CAS No. 331779-03-4

Ethyl 2-(4-bromophenyl)acrylate

Cat. No.: B1610375
CAS No.: 331779-03-4
M. Wt: 255.11 g/mol
InChI Key: PJMAUGGMECQITE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)acrylate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenyl group is substituted with a bromine atom at the para position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacrylate with 1-bromo-4-iodobenzene in the presence of a palladium catalyst. The reaction typically proceeds in N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The acrylate group can undergo polymerization to form polymers with desirable properties.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) can be used to facilitate addition reactions.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate polymerization.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylacrylates with various functional groups.

    Addition Reactions: Products include haloalkanes or other addition products depending on the reagents used.

    Polymerization: Polymers with acrylate backbones and varying properties based on the polymerization conditions.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)acrylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used to modify biomolecules or as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its potential as a drug intermediate or in the development of new pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)acrylate in chemical reactions involves the reactivity of the bromine atom and the acrylate group. The bromine atom can participate in nucleophilic substitution reactions, while the acrylate group can undergo addition and polymerization reactions. The molecular targets and pathways depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

    Ethyl 2-bromoacrylate: Similar in structure but lacks the phenyl group.

    Ethyl 2-(4-chlorophenyl)acrylate: Similar but with a chlorine atom instead of bromine.

    Methyl 2-(4-bromophenyl)acrylate: Similar but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the acrylate group, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMAUGGMECQITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466973
Record name Ethyl 2-(4-bromophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331779-03-4
Record name Ethyl 2-(4-bromophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (4-bromo-phenyl)-acetic acid ethyl ester (972.4 mg, 4 mmol), paraformaldehyde (240 mg, 8 mmol), and Bu4NCl (22 mg, 0.08 mmol) in DMF (10 mL) was added K2CO3 (1.32 g, 9.6 mmol). This mixture was heated at 60 degrees Celsius for 2 h. Then the mixture was cooled and diluted with EtOAc (30 mL) and washed with water (20 mL×3), brine, dried over Na2SO4, filtered and evaporated. The residue was purified by flash column chromatography on silica gel to give a white solid (0.74 g, 73%). MS: calc'd 255 (MH+), exp 255 (MH+).
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972.4 mg
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240 mg
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1.32 g
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22 mg
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10 mL
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30 mL
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73%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

is prepared by treating a toluene solution of (4-bromo-phenyl)-acetic acid ethyl ester with paraformaldehyde, potassium carbonate, tetrabutylammonium iodide according to the following literature: H. Stalder, M. Boes Chimia 2000, 54, 669-671.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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